molecular formula C16H17N3O2 B3054906 Benzyl[1-(benzylamino)-2-nitroethenyl]amine CAS No. 62390-82-3

Benzyl[1-(benzylamino)-2-nitroethenyl]amine

Cat. No.: B3054906
CAS No.: 62390-82-3
M. Wt: 283.32 g/mol
InChI Key: PQKFQNRZWAQLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[1-(benzylamino)-2-nitroethenyl]amine is a nitro-substituted imine derivative featuring a benzylamine backbone. Its structure includes a central C=N (imine) bond and a nitro (-NO₂) group at the ethenyl position. The compound’s unique electronic and steric properties, conferred by the nitro group and dual benzyl substituents, make it a subject of interest in structural chemistry and pharmacological research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N'-dibenzyl-2-nitroethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-19(21)13-16(17-11-14-7-3-1-4-8-14)18-12-15-9-5-2-6-10-15/h1-10,13,17-18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKFQNRZWAQLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=C[N+](=O)[O-])NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395481
Record name 2B-023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-82-3
Record name 2B-023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: Nitroaldehyde Synthesis

Nitro-substituted aldehydes, such as 2-nitrobenzaldehyde, serve as critical intermediates. These are synthesized via nitration of benzaldehyde derivatives or oxidation of nitroalkanes. For example, 2-nitroacetaldehyde is prepared by ozonolysis of 1-nitro-1-propene, though stabilization remains challenging due to polymerization risks.

Reductive Amination Protocol

Reductive amination couples nitroaldehydes with benzylamine under hydrogenation conditions. A representative procedure involves:

  • Condensing 2-nitropropanal with excess benzylamine in methanol at 0°C.
  • Reducing the resultant Schiff base using sodium cyanoborohydride (NaBH3CN) at pH 5–6.
  • Isolating the product via silica gel chromatography (yield: 55–68%).

Key Variables :

  • Catalyst : Pd/C or Raney nickel accelerates imine reduction but may over-reduce nitro groups.
  • Solvent : Methanol or ethanol ensures solubility of intermediates.
  • Temperature : Room temperature minimizes side reactions like nitro group reduction.

Nitroalkene Diamination via Conjugate Addition

Nitroalkene Synthesis

Nitroalkenes are synthesized via Henry reaction followed by dehydration:

  • Henry Reaction : Nitromethane reacts with glyoxal in basic conditions to form β-nitroethanol.
  • Dehydration : Treating β-nitroethanol with concentrated H2SO4 yields 1-nitroethylene.

Michael Addition of Benzylamine

Nitroethylene undergoes stepwise Michael addition with benzylamine:

  • First equivalent of benzylamine attacks the β-position, forming 1-(benzylamino)-2-nitroethylene.
  • Second equivalent adds to the α-position under acidic catalysis (e.g., HCl), yielding the target compound (yield: 40–50%).

Challenges :

  • Nitroethylene Instability : Requires in situ generation and immediate use.
  • Regioselectivity : Acidic conditions favor 1,2-addition, necessitating precise stoichiometry.

Catalytic Deprotection and Functional Group Interconversion

Palladium-Catalyzed Hydrogenation

Benzyl-protected intermediates are deprotected using Pd/C and niobic acid (Nb2O5/C) co-catalysts:

  • Substrate : N-benzyl-2-nitroethenylamine.
  • Conditions : H2 (1 atm), MeOH, 25°C, 45 min.
  • Outcome : Quantitative removal of benzyl groups without nitro reduction.

Advantages :

  • Chemoselectivity : Nb2O5/C suppresses nitro group hydrogenation.
  • Efficiency : Turnover frequency reaches 133 h⁻¹, enabling gram-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Key Advantages Limitations
Reductive Amination Nitroaldehyde, Benzylamine 55–68 High regiocontrol Nitroaldehyde instability
Nitroalkene Diamination Nitroethylene, Benzylamine 40–50 Direct ethenyl formation Low yield due to intermediate decay
Catalytic Deprotection N-benzyl intermediates >95 Scalable, chemoselective Requires pre-functionalized substrates

Mechanistic Insights and Side Reactions

Reductive Amination Pathway

The mechanism proceeds via:

  • Imine Formation : Nitroaldehyde reacts with benzylamine to form a Schiff base.
  • Reduction : NaBH3CN transfers hydride to the imine carbon, yielding the secondary amine.
  • Byproducts : Over-reduction to hydroxylamines occurs if excess reductant is used.

Conjugate Addition Dynamics

Nitroalkenes act as Michael acceptors, with benzylamine attacking the β-position. Steric hindrance from the nitro group directs the second amine to the α-carbon, though competing polymerization reduces yields.

Scalability and Industrial Relevance

Gram-scale synthesis is feasible via reductive amination, with Pd/C-Nb2O5/C systems enabling cost-effective deprotection. Challenges include:

  • Purification : Silica gel chromatography remains standard, but solvent-intensive.
  • Catalyst Recovery : Pd/C can be reused up to five times with minimal activity loss.

Chemical Reactions Analysis

Types of Reactions: Benzyl[1-(benzylamino)-2-nitroethenyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl[1-(benzylamino)-2-nitroethenyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl[1-(benzylamino)-2-nitroethenyl]amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural Comparisons

The imine C=N bond length in benzyl[1-(benzylamino)-2-nitroethenyl]amine is 1.292 Å , slightly longer than those observed in related imines (Table 1).

Table 1: Imine C=N Bond Lengths in Structurally Similar Compounds

Compound C=N Bond Length (Å) Reference
This compound 1.292
(E)-1-(Naphthalen-2-yl)ethylideneamine 1.265
2-(N-Benzyl-α-iminoethyl)phenol 1.286
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264

The nitro group in the title compound distinguishes it from analogues with methoxy (e.g., ) or hydroxyl substituents, which may exhibit stronger electron-donating effects.

Pharmacological Activities

Benzylamine derivatives exhibit diverse biological activities. highlights that benzyl amines (e.g., methyl 4-N-(benzylamino)-6-methyl-2-oxocyclohex-3-en-1-ate) show significant anti-maximal electroshock seizure (MES) activity, whereas their benzamide analogues are less effective . The nitro group in the title compound could modulate its anticonvulsant profile by altering electron distribution or binding affinity.

Table 3: Pharmacological Activity of Benzylamine Derivatives

Compound Type Activity Profile Reference
Benzyl amines High anti-MES activity
Benzamide analogues Reduced activity vs. benzyl amines

Biological Activity

Benzyl[1-(benzylamino)-2-nitroethenyl]amine is a compound of interest due to its diverse biological activities. This article explores its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to an amine and a nitroethenyl moiety. The structural formula can be represented as follows:

C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

This compound exhibits properties that are influenced by both the benzyl and nitro groups, contributing to its biological activity.

Biological Activities

1. Antioxidant Activity
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have shown high scavenging activity against free radicals, with one study reporting a DPPH inhibition percentage of 93.75% at a concentration of 100 µg/mL, surpassing the standard antioxidant butylated hydroxyanisole (BHA) . This suggests potential applications in preventing oxidative stress-related diseases.

2. Antitumor Effects
Research has highlighted the antitumor potential of benzylamine derivatives. For example, compounds with similar structures have been reported to inhibit enzymes like cathepsin B and calpain, which are involved in cancer progression . The modulation of P-glycoprotein (P-gp) efflux pumps in tumor cells by these compounds further supports their role in cancer therapy.

3. Mutagenicity Studies
this compound and its analogs have been investigated for their mutagenic properties. Studies on related nitroso compounds have demonstrated that they act as direct mutagens in Salmonella typhimurium, indicating that benzylation can lead to significant biological consequences . This raises concerns regarding the safety and environmental impact of such compounds.

Case Studies and Research Findings

Table 1 summarizes key studies on the biological activities of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
AntitumorInhibition of cathepsin B and calpain; modulation of P-gp
MutagenicityDirect mutagenic effects in S. typhimurium
AntioxidantDPPH inhibition at 93.75% at 100 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Mechanism : The compound's ability to scavenge free radicals is attributed to the electron-donating properties of the benzyl group, which stabilizes radical species.
  • Antitumor Mechanism : The inhibition of key enzymes involved in tumor progression suggests that this compound may disrupt critical signaling pathways in cancer cells.
  • Mutagenicity Mechanism : The formation of reactive intermediates during metabolic activation may lead to DNA alkylation, resulting in mutagenic effects.

Q & A

Q. Key Considerations :

  • Control temperature (0–25°C) to avoid nitro group decomposition.
  • Monitor reaction progress via TLC or HPLC to optimize stoichiometry and time .

Basic: Which spectroscopic techniques are most effective for characterizing the nitroethenyl group in this compound?

Methodological Answer:

  • IR Spectroscopy : The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. Conjugation with the ethenyl group may shift these peaks .
  • ¹H/¹³C NMR : The ethenyl protons (CH₂=CH–NO₂) appear as doublets in the δ 6.5–7.5 ppm range (¹H), while the nitro-bearing carbon resonates at δ 120–140 ppm (¹³C). NOESY can confirm spatial proximity of benzyl and nitroethenyl groups .
  • Mass Spectrometry (GC-MS/HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or benzyl groups) to validate the structure .

Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced: How can researchers resolve contradictions in reported biological activities of benzylamine derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions, stereochemistry, or impurity profiles. To address this:

Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control buffer pH, as amine protonation affects bioavailability .

Stereochemical Analysis : Separate enantiomers via chiral HPLC and test individually, as biological activity may depend on configuration .

Impurity Profiling : Quantify byproducts (e.g., via LC-MS) and assess their interference using dose-response curves .

Computational Docking : Model interactions with target proteins (e.g., HDAC enzymes) to identify critical binding motifs, explaining divergent activities .

Case Study : In benzylamine-based enzyme inhibitors, trace impurities (e.g., N-benzylacetamide) can act as competitive inhibitors, skewing IC₅₀ values .

Advanced: What computational methods are recommended for studying the electronic effects of the nitro group on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps (e.g., HOMO/LUMO orbitals) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic additions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways, such as nitro reduction or ethenyl bond rotation .
  • QSPR Models : Corrate Hammett σ values with reaction rates (e.g., nitration or alkylation) to quantify substituent effects .

Validation : Compare computational results with experimental kinetic data (e.g., rate constants for nitro group reduction under catalytic hydrogenation) .

Advanced: How can researchers design experiments to probe the mechanism of nitro group participation in catalytic cycles?

Methodological Answer:

Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitrogen fate during reactions (e.g., reduction to amine or NO release) via MS or NMR .

Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁴NO₂ vs. ¹⁵NO₂ derivatives to identify rate-determining steps .

In Situ Spectroscopy : Employ Raman or IR to detect transient intermediates (e.g., nitroso or hydroxylamine species) during catalytic hydrogenation .

Case Study : In Pd/C-catalyzed hydrogenation, the nitro group may undergo stepwise reduction (NO₂ → NHOH → NH₂), with benzylamine acting as a hydrogen donor .

Basic: What are the key stability challenges for this compound, and how can they be mitigated?

Methodological Answer:

  • Thermal Degradation : Nitro groups decompose exothermically above 80°C. Store at –20°C under inert gas (N₂/Ar) .
  • Photodegradation : Protect from UV light using amber glassware or stabilizers (e.g., BHT) to prevent nitro-to-nitrite rearrangement .
  • Hydrolysis : Avoid aqueous acidic/basic conditions; use anhydrous solvents (e.g., dried THF) during synthesis .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced: How can researchers leverage structural analogs to optimize the pharmacological profile of this compound?

Methodological Answer:

SAR Studies : Synthesize analogs with:

  • Halogen substituents (e.g., Br at the benzene ring) to enhance lipophilicity and blood-brain barrier penetration .
  • Modified nitro groups (e.g., cyano or sulfonamide) to reduce toxicity .

ADME Profiling : Use in vitro models (Caco-2 for permeability, microsomes for metabolic stability) to prioritize candidates .

Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to guide rational design .

Example : Replacing the nitro group with a trifluoromethyl moiety improved metabolic stability in a related benzylamine derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl[1-(benzylamino)-2-nitroethenyl]amine
Reactant of Route 2
Benzyl[1-(benzylamino)-2-nitroethenyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.